4-Amino-2-hydroxybenzenesulfonamide

Description

Contextualizing Substituted Benzenesulfonamides in Contemporary Chemical Research

Substituted benzenesulfonamides represent a significant class of organic compounds with a wide array of applications, most notably in medicinal chemistry. nih.govacs.org The foundational structure, a benzene (B151609) ring attached to a sulfonamide group (-SO2NH2), allows for diverse substitutions on the aromatic ring, leading to a vast library of derivatives with varied chemical and biological properties. tandfonline.comnih.gov

Historically, the journey of sulfonamides began in the early 20th century with the discovery of their antibacterial properties. openaccesspub.orgwikipedia.org This led to the development of sulfa drugs, the first broadly effective systemic antibacterials, which revolutionized medicine before the widespread availability of penicillin. wikipedia.orghuvepharma.com The mechanism of action for these antibacterial sulfonamides often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. wikipedia.org

Contemporary research continues to explore the potential of substituted benzenesulfonamides beyond their antibacterial origins. These compounds are investigated for a multitude of therapeutic applications, including as anticancer agents, anti-inflammatory agents, and inhibitors of various enzymes like carbonic anhydrases. rsc.orgfrontiersin.orgrsc.orgnih.gov The versatility of the benzenesulfonamide (B165840) scaffold allows chemists to design and synthesize novel derivatives with tailored activities by strategically modifying the substituents on the benzene ring. nih.govacs.org

Unique Structural Features and Chemical Significance of 4-Amino-2-hydroxybenzenesulfonamide

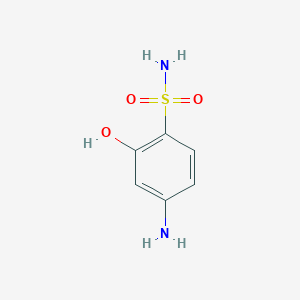

The structure of this compound is characterized by a benzene ring substituted with a sulfonamide group at position 1, a hydroxyl group (-OH) at position 2, and an amino group (-NH2) at position 4. This specific arrangement of functional groups imparts unique chemical properties and significance to the molecule.

The presence of both an amino and a hydroxyl group on the benzene ring makes it an electron-rich aromatic system. These groups are ortho and para directing, influencing the regioselectivity of further electrophilic substitution reactions. The hydroxyl group, being a strong activating group, and the amino group, also an activating group, enhance the reactivity of the benzene ring.

The sulfonamide group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing sulfonamide group creates a unique electronic environment within the molecule, influencing its reactivity and potential for forming various derivatives.

The synthesis of related compounds, such as 3-Amino-4-hydroxybenzenesulfonamide (B74053), involves a multi-step process starting from 2-nitrochlorobenzene, followed by sulfochlorination, amination, hydrolysis, and reduction. chemicalbook.com A similar synthetic strategy could potentially be adapted for this compound.

Table 1: Physicochemical Properties of a Related Compound: 3-Amino-4-hydroxybenzenesulfonamide

| Property | Value |

| Molecular Formula | C6H8N2O3S |

| Molecular Weight | 188.20 g/mol |

| Melting Point | 195–201°C |

| Solubility | Sparingly soluble in water; dissolves in acidic or basic media |

Data sourced from references chemicalbook.comuni.lu

Historical and Current Research Trends Pertaining to Hydroxy and Amino Functionalized Sulfonamides

The historical significance of sulfonamides is firmly rooted in their antibacterial activity. The discovery of Prontosil, a sulfonamide-containing dye, and its subsequent breakdown in the body to the active agent sulfanilamide (B372717), marked a turning point in the treatment of bacterial infections. openaccesspub.orgwikipedia.org This discovery spurred the synthesis of thousands of sulfanilamide derivatives in the 1940s, leading to improved efficacy and reduced toxicity. wikipedia.org

Current research on hydroxy and amino functionalized sulfonamides has expanded significantly beyond their initial antibacterial applications. The presence of hydroxyl and amino groups provides sites for further chemical modification, allowing for the creation of diverse molecular architectures with a wide range of biological activities.

Recent studies have focused on the synthesis of novel sulfonamide derivatives incorporating amino acids, which offer advantages such as biological relevance, chirality, and diverse side chains for creating tailored structures. nih.govnih.gov These amino acid-based sulfonamides have shown potential as antibacterial, antiviral, and anticancer agents. nih.gov

Furthermore, research into benzenesulfonamide derivatives as inhibitors of specific enzymes is a prominent trend. For instance, derivatives are being designed and synthesized as potent and selective inhibitors of enzymes like 12-lipoxygenase and carbonic anhydrases, which are implicated in various diseases including cancer and inflammatory disorders. rsc.orgrsc.orgnih.gov The functionalization with hydroxyl and amino groups can play a crucial role in the binding affinity and selectivity of these inhibitors to their target enzymes. nih.gov The development of N-hydroxy sulfonamides as sulfenylating agents for the functionalization of aromatic compounds is another area of active investigation. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIHCDWQOSNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Hydroxybenzenesulfonamide and Analogues

Strategic Retrosynthesis of the 4-Amino-2-hydroxybenzenesulfonamide Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the carbon-sulfur bond of the sulfonamide, the carbon-nitrogen bond of the amine, and the carbon-oxygen bond of the hydroxyl group.

A common strategy begins with a substituted benzene (B151609) ring, such as 2-nitrochlorobenzene, which already contains precursors to the final functional groups in a suitable orientation. chemicalbook.com The synthesis can then proceed through a series of functional group interconversions. For instance, the nitro group can be reduced to an amino group, and the chloro group can be displaced by a hydroxyl group. The sulfonamide functionality is typically introduced via sulfonation followed by amidation.

Established Synthetic Routes for Ortho-Hydroxylated and Para-Aminated Benzenesulfonamides

Sulfonation and Halogenation as Initial Steps

The introduction of a sulfonyl group to an aromatic ring is a critical step in the synthesis of benzenesulfonamides. This is often achieved through electrophilic aromatic substitution using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid. chemistrysteps.comnumberanalytics.comlibretexts.org The choice of sulfonating agent can influence the reaction conditions and the need for subsequent steps. For example, using chlorosulfonic acid directly yields a sulfonyl chloride, which is a reactive intermediate for amidation. libretexts.org

Halogenation, typically chlorination or bromination, is another key initial step that can direct the subsequent introduction of other functional groups. nih.gov For instance, the synthesis of this compound can start from 2-nitrochlorobenzene. chemicalbook.com The presence of the chloro and nitro groups directs the incoming sulfonyl group to the desired position.

A known method involves the sulfochlorination of 2-nitrochlorobenzene with chlorosulfuric acid to produce 4-chloro-3-nitrobenzenesulfonyl chloride. chemicalbook.com This intermediate holds the core structure with the necessary functionalities or their precursors in the correct orientation.

Amidation and Reduction Reactions for Amino Group Introduction

The sulfonamide group is typically formed by reacting a sulfonyl chloride with ammonia (B1221849) or an amine. youtube.com This amidation step is generally efficient and proceeds under mild conditions. In the synthesis of this compound, the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate is treated with ammonia to form 4-chloro-3-nitrobenzenesulfonamide (B1329391). chemicalbook.com

The introduction of the para-amino group is often accomplished through the reduction of a nitro group. This reduction can be achieved using various reagents, such as iron filings in the presence of an acid or catalytic hydrogenation. google.com In one synthetic route, the nitro group of 4-chloro-3-nitrobenzenesulfonamide is reduced to an amino group in a later step. chemicalbook.com Another approach involves the reduction of a nitro group on an aniline (B41778) derivative, which is then used in subsequent coupling reactions. nih.gov

Hydroxylation and Functional Group Interconversion Strategies

The introduction of the ortho-hydroxyl group can be accomplished through several methods. One common strategy is the nucleophilic substitution of a halogen, typically chlorine, with a hydroxide (B78521) source. For example, heating 4-chloro-3-nitrobenzenesulfonamide with an aqueous solution of sodium hydroxide can replace the chlorine atom with a hydroxyl group. chemicalbook.com

Functional group interconversion is a powerful tool in organic synthesis. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a hydroxyl group via a Sandmeyer-type reaction. While not the most direct route for this specific compound, it highlights the versatility of available synthetic methods. The reversible nature of sulfonation can also be exploited as a blocking strategy to direct other substituents to specific positions on the aromatic ring. chemistrysteps.comlibretexts.orglibretexts.org

Recent advancements have also explored direct C-H hydroxylation methods, which offer a more atom-economical approach. youtube.com While not yet standard for this specific synthesis, these methods hold promise for future applications.

Multi-Component Reactions in Sulfonamide Synthesis

Several MCRs have been developed for the synthesis of sulfonamides and their derivatives. acs.orgresearchgate.netorganic-chemistry.org For example, a three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can provide a range of sulfonamides. organic-chemistry.orgorganic-chemistry.org Another MCR involves the reaction of sulfonamides, aldehydes, and arylboronic acids to generate α-arylamines. organic-chemistry.org While a specific MCR for this compound is not prominently documented, the principles of MCRs are being actively explored to streamline the synthesis of structurally related compounds.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. This includes the use of less hazardous reagents, environmentally benign solvents like water, and energy-efficient reaction conditions. rsc.orgsci-hub.setandfonline.com

Several green methodologies have been applied to the synthesis of sulfonamides. These include:

Solvent-free reactions: Conducting reactions without a solvent, or "neat," minimizes waste and simplifies product isolation. sci-hub.se

Aqueous synthesis: Using water as a solvent is a key aspect of green chemistry. rsc.orgresearchgate.net Facile and environmentally friendly syntheses of sulfonamides in water have been reported, often with excellent yields and purity. rsc.org

Mechanochemistry: This solvent-free approach uses mechanical force, such as ball milling, to initiate and drive chemical reactions. rsc.org It has been successfully used for the synthesis of sulfonamides in a one-pot, two-step process. rsc.org

Catalysis: The use of catalysts, particularly those that are non-toxic and recyclable, can significantly improve the efficiency and sustainability of a synthesis. researchgate.net Copper-catalyzed processes in deep eutectic solvents (DESs) have been developed for sulfonamide synthesis. researchgate.net

These green approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and product quality. The development of sustainable routes to valuable compounds like this compound is an ongoing area of research.

Scalability and Preparative Methods in Academic Contexts

The scalable synthesis of specifically this compound in academic literature is not extensively documented. However, the principles of its preparation on a larger laboratory scale can be inferred from the methods reported for its isomers and other substituted benzenesulfonamide (B165840) analogues. Academic research often focuses on the synthesis of a variety of derivatives for structure-activity relationship (SAR) studies, which necessitates reliable and adaptable synthetic routes that can be scaled up to produce gram quantities of material.

The synthesis of aminobenzenesulfonamides often starts from more readily available precursors. For instance, the synthesis of 4-aminobenzenesulfonamide derivatives has been achieved through various established chemical transformations. These methods, while often reported on a small scale, can be adapted for preparative purposes in an academic setting.

A common strategy involves the modification of a pre-existing sulfonamide-containing scaffold. For example, derivatives of 4-aminobenzenesulfonamide have been prepared by reacting it with various electrophiles. One such approach is the reaction with acrylic acid to form N-substituted-β-alanines.

Another versatile method for generating diverse analogues involves the use of Schiff bases. In a study on 3-amino-4-hydroxybenzenesulfonamide (B74053), a series of Schiff base derivatives were synthesized by condensing the primary amine with various aromatic aldehydes. mdpi.comrsc.org This reaction is typically high-yielding and can be performed on a multi-gram scale, making it suitable for producing a library of compounds for further investigation. The general reaction involves heating the amine and aldehyde in a suitable solvent, such as propan-2-ol, at reflux. mdpi.comrsc.org The products often precipitate from the reaction mixture upon cooling, simplifying purification. mdpi.comrsc.org

The following table summarizes a representative preparative method for a Schiff base derivative of an aminohydroxybenzenesulfonamide analogue as described in academic research:

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 3-Amino-4-hydroxybenzenesulfonamide | Aromatic Aldehyde | Propan-2-ol | Reflux, 1 h | 57-95% | mdpi.comrsc.org |

| This table is interactive. Click on the headers to sort. |

Further modifications of these derivatives are also common in academic labs to expand molecular diversity. For instance, the reduction of a Schiff base can yield the corresponding secondary amine, or the cyclization of intermediates can lead to novel heterocyclic systems.

Challenges in scaling up these syntheses in an academic environment often relate to purification. While crystallization is the preferred method for its efficiency and cost-effectiveness on a larger scale, chromatographic purification may be necessary for non-crystalline products or for the separation of closely related byproducts. The choice of solvent and reaction conditions also becomes more critical at a larger scale to ensure safety, manageability of the reaction, and consistent yields.

The table below outlines a multi-step synthesis of a functionalized benzenesulfonamide derivative in an academic context:

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 3-Amino-4-hydroxybenzenesulfonamide, Itaconic Acid | Reflux | 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| 2 | Product from Step 1 | Benzene-1,2-diamine, 4M HCl, reflux; then 25% NH3 | Benzimidazole derivative | nih.gov |

| This table is interactive. Click on the headers to sort. |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Hydroxybenzenesulfonamide

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Without access to primary research data or entries in comprehensive spectroscopic databases for 4-Amino-2-hydroxybenzenesulfonamide, a scientifically accurate and informative article that adheres to the requested structure and content is not possible to generate. Further experimental work and publication of the findings for this specific compound are required for such a detailed analysis to be conducted.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the fragmentation patterns of chemical compounds. In the case of sulfonamides, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a commonly employed technique. nih.gov This method allows for the investigation of the fragmentation pathways of these compounds, providing valuable information about their structural components. nih.gov

The fragmentation of sulfonamides can involve complex rearrangements. nih.gov A detailed analysis of the fragment ions helps in proposing structures for these ions and understanding the influence of different functional groups on the dissociation pathway. nih.gov For instance, the molecular weight of a related compound, 3-Amino-4-hydroxybenzenesulfonamide (B74053), is approximately 188.21 g/mol .

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The initial and critical step in X-ray crystallography is the growth of high-quality single crystals. For organic compounds like sulfonamide derivatives, this is often achieved by recrystallization from a suitable solvent, such as ethanol. nih.gov The quality of the resulting crystals is paramount for obtaining high-resolution diffraction data.

Techniques like high-pressure homogenization (HPH) and high-power ultrasound have been explored for preparing nano-sized cocrystals of related compounds like 4-aminosalicylic acid and sulfamethazine (B1682506). nih.gov These methods can influence crystal size, morphology, and polymorphic form. nih.gov The quality of the crystals is assessed, and suitable specimens are selected for diffraction analysis using instruments like a Bruker SMART APEXII CCD area-detector diffractometer. nih.gov

Once the diffraction data is collected, the crystal structure can be solved and refined to reveal detailed information about bond lengths, bond angles, and torsion angles. The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths. nih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is crucial in fields like pharmaceuticals. rsc.org For some sulfonamides, different polymorphs have been identified, which may crystallize in different crystal systems, such as triclinic and monoclinic. nih.gov These polymorphs can have similar intramolecular hydrogen bonding but differ in their higher-level supramolecular organization due to variations in weaker interactions. nih.gov

Co-crystallization is another area of interest, where a compound is crystallized with a second component to form a new crystalline solid with potentially improved properties. nih.gov For example, cocrystals of 4-aminosalicylic acid and sulfamethazine have been investigated to enhance their therapeutic efficacy. nih.gov

Theoretical and Computational Chemistry Investigations of 4 Amino 2 Hydroxybenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size.

The structure of aminohydroxybenzenesulfonamides allows for the existence of various conformers and tautomers. Tautomers are structural isomers that can readily interconvert, often through the migration of a proton. For the related isomer, 3-amino-4-hydroxybenzenesulfonamide (B74053), quantum-chemical simulations have been performed to understand the equilibrium between its different neutral tautomeric forms. researchgate.netresearchgate.net

In the gas phase, calculations indicated the existence of two primary forms, as a potential zwitterionic form was found to be unstable and would spontaneously convert to the neutral form. researchgate.net However, when the influence of an aqueous environment was simulated, minima on the potential energy surface corresponding to three distinct neutral tautomeric forms were identified. researchgate.net The determination of the global minimum energy structure is complicated by the presence of multiple proton donor and acceptor sites and numerous bonds around which rotation can occur, leading to a potential energy surface with many possible structures separated by small energy differences. utah.edu

Table 1: Investigated Tautomeric Forms of Aminohydroxybenzenesulfonamide

| Tautomeric Form | Description | Stability Finding |

|---|---|---|

| Neutral Form A | The basic, non-zwitterionic structure. | Found to be a stable minimum on the potential energy surface. researchgate.net |

| Zwitterionic Form B | Formed by proton transfer from the hydroxyl group to the adjacent amino group. | Does not correspond to a minimum on the potential energy surface in the gas phase. researchgate.net |

| Zwitterionic Form C | Formed by proton transfer from the hydroxyl group to the sulfonamide amino group. | Found to be a stable minimum on the potential energy surface in the gas phase. researchgate.net |

This table is based on data for the closely related isomer 3-amino-4-hydroxybenzenesulfonamide.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. libretexts.org The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org DFT calculations are a primary method for determining the energies of these orbitals and the corresponding band gap. nih.govscience.gov For a related sulfonamide derivative, the HOMO-LUMO energy gap was calculated to be 3.78 eV, indicating high polarizability and chemical reactivity. researchgate.net

Table 2: Frontier Orbital Energies and Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and polarizability. A small gap suggests high reactivity. wikipedia.orgresearchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the regions from which a positive test charge is electrostatically repelled (positive potential, typically shown in blue) or attracted (negative potential, shown in red).

MEP analysis helps identify sites for nucleophilic and electrophilic attacks. Regions with negative potential are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. For instance, in similar structures, the most negative potential is often found around oxygen atoms, while the most positive potential is associated with hydrogen atoms. researchgate.net This analysis, combined with methods like Mulliken atomic charge calculations, provides a comprehensive picture of the electronic landscape of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular wavefunction into Lewis-type structures (bonding orbitals and lone pairs). wikipedia.orgnih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. researchgate.net These interactions, or delocalization effects, signify departures from an idealized Lewis structure and are crucial for understanding molecular stability and reactivity. wikipedia.org

NBO analysis can confirm the presence and strength of intramolecular interactions, such as hydrogen bonds, by identifying the interactions between lone pair orbitals of a donor atom and the antibonding orbitals of an acceptor group. researchgate.netnih.gov The theory of Atoms in Molecules (AIM) provides a complementary method for analyzing chemical bonding based on the topology of the electron density.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools in quantum chemistry that provide a visual representation of electron pair localization in a molecule. researchgate.netresearchgate.net ELF analysis is a measure of the likelihood of finding an electron near a reference electron with the same spin, allowing for a clear distinction between core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.orgaps.org

LOL, which is based on the kinetic-energy density, also describes molecular bonding and reactivity. researchgate.net Both ELF and LOL maps provide a faithful visualization of electron distribution, revealing atomic shell structures and the nature of chemical bonds in a chemically intuitive manner. researchgate.netwikipedia.org

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.org This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to distinguish between different types of interactions:

Strong, attractive interactions (like hydrogen bonds) appear as spikes in the low-gradient, negative λ₂ region.

Weak, van der Waals interactions are found in the low-gradient, near-zero λ₂ region.

Strong, repulsive interactions (steric clashes) are located in the high-gradient, positive λ₂ region. mdpi.com

This analysis provides a three-dimensional isosurface image where different interaction types are color-coded, offering a clear picture of the non-covalent forces that contribute to the molecule's structure and stability. chemrxiv.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique allows for the exploration of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. nih.gov For sulfonamides, understanding conformational states is crucial as their biological activity can be dependent on the molecule's specific three-dimensional structure.

In a typical MD simulation of 4-Amino-2-hydroxybenzenesulfonamide, the molecule would be placed in a simulated environment, such as a water box, to mimic physiological conditions. The simulation tracks the interactions and movements of every atom over a set period, often on the scale of nanoseconds to microseconds. peerj.com Analysis of the simulation trajectory can reveal key conformational features:

Intramolecular Hydrogen Bonding: The presence of the hydroxyl (-OH) and amino (-NH2) groups allows for the formation of internal hydrogen bonds. MD simulations can quantify the stability and occurrence of these bonds, which can significantly restrict the molecule's flexibility and influence its properties.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These parameters are calculated from the MD trajectory to assess the stability of the molecule's conformation and the flexibility of specific regions. Higher RMSF values for certain atoms or functional groups indicate greater movement and flexibility. tandfonline.com

By running simulations, researchers can generate a conformational ensemble, providing a picture of the most populated and energetically favorable shapes of this compound in solution. nih.govnih.gov This information is invaluable for understanding how the molecule might interact with biological targets.

Table 1: Illustrative Torsional Angle Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Description | Average Angle (degrees) |

| C1-S-N-H | Rotation around S-N bond | 175.0 |

| C2-C1-S-N | Rotation of sulfonamide group | 85.0 |

| C3-C2-O-H | Rotation of hydroxyl group | 5.0 |

Note: This table is for illustrative purposes to demonstrate the type of data obtained from MD simulations.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energies that are often difficult to study experimentally. researchgate.net For this compound, these methods can be applied to understand its synthesis and potential chemical transformations.

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.govnih.gov A common synthetic route to produce sulfonamides is through the reaction of an appropriately substituted sulfonyl chloride with ammonia (B1221849) or an amine. ijpsjournal.comacs.org For instance, the synthesis of sulfanilamide (B372717) can be achieved by chlorosulfonating acetanilide, reacting the resulting 4-acetamidobenzenesulfonyl chloride with ammonia, and then removing the acetyl group via hydrolysis. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can model these reaction steps:

Reactant and Product Optimization: The 3D structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure for each step of the proposed mechanism. The transition state is the highest energy point along the reaction coordinate.

Catalyst Effects: If a catalyst is used, computational models can explore how the catalyst interacts with the reactants to lower the activation energy and speed up the reaction. chemscene.com

For example, a computational study on the formation of this compound could investigate the chlorosulfonation of 2-aminophenol (B121084) followed by amination. DFT calculations could compare different potential pathways, such as whether the amino or hydroxyl group directs the sulfonation, and elucidate the most energetically favorable route. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, especially DFT, are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. nih.govnih.gov These predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds like this compound. researchgate.netcolab.ws

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. rsc.org These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, confirming the presence of functional groups like -SO2NH2, -OH, and -NH2. nih.govresearchgate.net Scaling factors are often applied to the calculated frequencies to achieve better agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). doi.orgresearchgate.net These theoretical shifts are then compared to the experimental NMR spectra. A good correlation between the predicted and observed chemical shifts helps to assign the signals and validate the molecular structure. nih.govyoutube.comyoutube.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. doi.orgrsc.org This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. Comparing the calculated λmax with the experimental spectrum helps to understand the electronic structure and chromophores within the molecule. researchgate.netqu.edu.qa

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Assignment |

| FT-IR (cm⁻¹) | 3450, 3350 | 3455, 3360 | NH₂ stretching |

| 3250 | 3255 | OH stretching | |

| 1330, 1150 | 1335, 1155 | SO₂ asymm. & symm. stretching rsc.org | |

| ¹H NMR (ppm) | 7.5 - 6.8 | 7.4 - 6.7 | Aromatic protons |

| 5.1 | 5.0 | OH proton | |

| 4.3 | 4.2 | NH₂ protons | |

| UV-Vis (nm) | 290 | 288 | π → π* transition |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar aromatic sulfonamides. nih.govrsc.org

Solvent Effects on Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry utilizes various solvation models to simulate these effects. youtube.com The Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism PCM (IEFPCM) or the Solvation Model based on Density (SMD), are commonly used. qu.edu.qaacs.orgnih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

For this compound, studying solvent effects is important for several reasons:

Structural Changes: The geometry of the molecule, including bond lengths and angles, can change in different solvents. The extent of intramolecular hydrogen bonding may also be altered as the solute forms hydrogen bonds with polar solvent molecules.

Electronic Properties: The dipole moment of the molecule is highly sensitive to the polarity of the solvent. As the solvent polarity increases, the dipole moment generally increases. acs.org

Spectroscopic Shifts: The positions of absorption bands in UV-Vis spectra are often solvent-dependent (solvatochromism). qu.edu.qa TD-DFT calculations incorporating a solvation model can predict these shifts. For example, a transition to a more polar excited state is typically red-shifted (moves to a longer wavelength) in more polar solvents. rsc.org The pKa values of the acidic (sulfonamide) and basic (amino) groups are also highly dependent on the solvent. researchgate.net

By performing calculations in different solvents (e.g., water, ethanol, chloroform), a comprehensive picture of how this compound behaves in various chemical environments can be obtained. doi.orgnih.gov

Table 3: Illustrative Calculated Properties of this compound in Different Solvents

| Property | Gas Phase | Chloroform (ε=4.8) | Water (ε=78.4) |

| Dipole Moment (Debye) | 3.5 | 4.8 | 6.2 |

| HOMO-LUMO Gap (eV) | 4.9 | 4.7 | 4.5 |

| Predicted λmax (nm) | 285 | 288 | 292 |

Note: This table is for illustrative purposes. ε represents the dielectric constant of the solvent.

Reactions Involving the Amino Group

The primary amino group attached to the benzene (B151609) ring is a versatile handle for a wide range of chemical transformations, making it a primary site for derivatization.

Acylation, Alkylation, and Arylation Reactions

The nucleophilicity of the amino group in this compound allows for straightforward acylation, alkylation, and arylation reactions.

Acylation: The amino group can be readily acylated to form amides. For instance, attempts to achieve cyclization of a derivative of this compound using acetic anhydride (B1165640) as a dehydrating agent did not yield the expected cyclic product. Instead, the reaction resulted in the formation of an N-acetylated derivative, demonstrating the high reactivity of the amino group toward acylation.

Alkylation: N-alkylation of the amino group has been successfully demonstrated. A notable example is the reaction with various α-bromoacetophenones. When this compound is refluxed with a corresponding bromoacetophenone in a mixture of water and propan-2-ol, it affords α-amino ketone derivatives. nih.gov This reaction proceeds by nucleophilic substitution, where the amino group displaces the bromide to form a new carbon-nitrogen bond.

Arylation: Modern catalytic methods, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of aminophenols. mit.edumit.eduscispace.comresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and the amino group. For a substrate like this compound (a 4-aminophenol (B1666318) derivative), a selective N-arylation can be achieved using a biarylmonophosphine-based palladium catalyst system, such as one employing BrettPhos as a ligand. mit.edu These reactions typically show high chemoselectivity for N-arylation over O-arylation, providing excellent yields of the desired N-aryl products. scispace.com

Table 1: Examples of N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | α-bromoacetophenone, H₂O:2-PrOH, reflux, 4 h | α-Amino ketone derivative | nih.gov |

| N-Arylation | Aryl bromide, Pd-catalyst (e.g., BrettPhos), NaOt-Bu, 1,4-dioxane, 110 °C | N-Aryl derivative | mit.eduscispace.com |

Condensation Reactions for Schiff Base Formation and Related Compounds

The amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases.

The synthesis of Schiff bases from this compound is typically achieved by condensing the amine with an appropriate aromatic aldehyde. nih.govmit.edu The reaction is often carried out by refluxing the reactants in a solvent like propan-2-ol for a short period. This method has been used to produce a variety of Schiff base derivatives with good to excellent yields, ranging from 57% to 95%. mit.edu The formation of the characteristic azomethine (N=CH) group is readily confirmed by NMR spectroscopy. mit.edu

Beyond simple Schiff bases, related condensation products can also be formed. For example, the reaction of an α-amino ketone derivative (prepared from this compound) with hydrazine (B178648) monohydrate leads to a dimer. nih.gov In this reaction, two molecules of the ketone condense with one molecule of hydrazine to form an azine derivative, showcasing another facet of condensation chemistry available to this scaffold. nih.gov

Table 2: Synthesis of Schiff Bases from this compound

| Aldehyde Substituent | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | propan-2-ol | 1 h | - | mit.edu |

| 4-Fluorophenyl | propan-2-ol | 1 h | - | mit.edu |

| 4-Chlorophenyl | propan-2-ol | 1 h | - | mit.edu |

| 1-Naphthyl | propan-2-ol | 1 h | - | mit.edu |

| 5-Nitro-thien-2-yl | propan-2-ol | 1 h | - | mit.edu |

Yields for these specific derivatives were reported to be in the general range of 57-95%.

Diazotization and Electrophilic Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.gov

The resulting diazonium salt is a highly reactive electrophile. The presence of both the hydroxyl and sulfonamide groups on the benzene ring influences the stability and subsequent reactivity of this intermediate. rsc.org These diazonium salts are valuable precursors in the synthesis of azo compounds. They readily undergo electrophilic coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, to form brightly colored azo dyes. nih.govacs.org In this azo coupling reaction, the diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position, to form a stable azo (-N=N-) bridge. acs.org This reaction is fundamental in the synthesis of many sulfonamide-based dyes.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification, allowing for the synthesis of ethers and esters, and it can also participate in oxidation reactions.

Etherification, Esterification, and Protection Strategies

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis or related alkylation methods. In a documented example, a derivative of this compound was O-alkylated using ethyl iodide. mit.edu The reaction was performed in DMF with a strong base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, facilitating the attack on the alkyl halide. The conditions were selective for O-alkylation, with no competing N-alkylation observed. mit.edu

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. While direct esterification of the parent molecule is less documented in the provided context, derivatives have been successfully esterified. For instance, a carboxylic acid-containing derivative of the title compound was converted to its methyl ester by reacting it with methanol (B129727) in the presence of a sulfuric acid catalyst. mit.edu Fischer esterification, which involves heating an alcohol and a carboxylic acid with a strong acid catalyst, is a standard method for such transformations. researchgate.netgoogle.com

Protection Strategies: In multi-step syntheses, it is often necessary to selectively protect the hydroxyl group to prevent it from reacting while other parts of the molecule are being modified. Common protecting groups for phenols include benzyl (B1604629) ethers or silyl (B83357) ethers (e.g., TBS). nih.gov These groups can be introduced under specific conditions and later removed cleanly. For example, a benzyl group can be introduced using benzyl bromide and a base, and later removed by hydrogenolysis. The choice of protecting group is critical to ensure it is stable during subsequent reaction steps and can be removed without affecting other functional groups.

Oxidation Reactions and Quinone-Type Derivative Formation

The p-aminophenol substructure within this compound makes it susceptible to oxidation. The oxidation of p-aminophenols typically proceeds to form quinone imines or benzoquinones, which are highly reactive electrophiles. acs.org

The oxidation can be carried out using various oxidizing agents. For example, p-aminophenol itself can be oxidized by agents like vanadium pentoxide in an acidic aqueous solution to produce benzoquinone. The reaction likely proceeds through a p-quinone imine intermediate, which is then hydrolyzed under the acidic conditions to the corresponding quinone. The oxidation of a related compound, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, was shown to yield the corresponding iminoquinone in aqueous solutions. rsc.org

Therefore, it is expected that the oxidation of this compound would initially form a 1,4-benzoquinone (B44022) imine derivative. Depending on the reaction conditions, this intermediate could be a stable product or could undergo further reactions, such as hydrolysis to a quinone or participation in redox cycling. The rate and outcome of the oxidation are highly dependent on factors like pH and the specific oxidant used. rsc.orgacs.org

Chemical Reactivity and Derivatization Strategies for 4 Amino 2 Hydroxybenzenesulfonamide

The chemical reactivity of 4-Amino-2-hydroxybenzenesulfonamide is governed by the interplay of its three functional groups: the aromatic amino group (-NH2), the hydroxyl group (-OH), and the sulfonamide group (-SO2NH2). These substituents influence the reactivity of the benzene (B151609) ring and provide sites for various derivatization reactions.

Coordination Chemistry and Metal Complexation of 4 Amino 2 Hydroxybenzenesulfonamide

Ligand Design Principles for Metal Chelation by Aminohydroxybenzenesulfonamides

The design of ligands for effective metal chelation is a cornerstone of coordination chemistry, guided by principles that enhance the stability and functionality of the resulting metal complexes. For aminohydroxybenzenesulfonamides, several key factors come into play. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can positively influence the pharmacokinetic properties of their derivatives, potentially leading to better absorption, distribution, metabolism, and excretion profiles. mdpi.com This balance is crucial for applications in medicinal chemistry and drug design.

The arrangement of donor atoms within the ligand is paramount. The ortho-hydroxy and amino groups in 4-Amino-2-hydroxybenzenesulfonamide create a favorable chelation site for metal ions. The sulfonamide group, while a potential coordination site, can have its donor capacity influenced by steric and electronic factors. The design can be further refined by introducing other functional groups to the benzenesulfonamide (B165840) scaffold. For instance, the incorporation of a Schiff base, β-alanine, aminoketone, imidazole, or 5-oxopyrrolidine fragments can modulate the binding affinity and selectivity for different metal ions and even target specific biological molecules. mdpi.com Structure-based ligand design, which involves creating molecules that fit into the binding pocket of a target, is a powerful approach in this context. ethernet.edu.et

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and properties.

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Complexes of this compound and its derivatives have been successfully synthesized with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). rsc.orgnih.gov For instance, copper(II) complexes with sulfonamide-containing ligands have been studied for their biological activities. rsc.org EPR studies have been conducted on copper(II) and cobalt(II) complexes of adriamycin, a molecule with structural similarities to the ligands of interest, providing insights into their coordination behavior in aqueous solutions. nih.gov The synthesis of tin(II) complexes supported by amino bis-phenoxide ligands has also been reported, showcasing the versatility of these types of ligands in coordinating with different metals. rsc.org

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., UV-Vis, FTIR, EPR)

Spectroscopic methods are indispensable for characterizing metal complexes.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. Changes in the absorption spectra upon complexation can confirm the formation of the metal-ligand bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups involved in coordination. Shifts in the vibrational frequencies of the amino, hydroxyl, and sulfonamide groups upon complexation provide direct evidence of their interaction with the metal ion. rsc.org For example, a red shift in the azomethine nitrogen stretching frequency in Schiff base derivatives indicates its involvement in complex formation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) and Co(II). nih.gov The EPR spectra provide detailed information about the electronic and geometric structure of the metal center and the nature of the ligand sphere. nih.govmdpi.com For instance, EPR studies on copper(II) complexes can help distinguish between different coordination geometries like square-planar and square-pyramidal. researchgate.net

Theoretical Studies on Metal-Ligand Bonding and Electronic States

Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the nature of metal-ligand interactions. Density Functional Theory (DFT) is a widely used method to optimize the molecular geometry of the complexes and to calculate various electronic properties. nih.gov These calculations can help in understanding the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge transfer between the metal and the ligand. researchgate.net

Theoretical studies can also predict spectroscopic properties, such as UV-Vis and IR spectra, which can then be compared with experimental results for validation. researchgate.net For instance, DFT calculations have been employed to study the vibrational spectra of related sulfonamide compounds. researchgate.net Furthermore, theoretical models are used to predict the g-tensors in EPR spectroscopy, which are sensitive to the electronic structure and geometry of the complex. mdpi.com

Exploration of Metal Complexes for Catalytic Applications in Organic Synthesis

The unique electronic and structural properties of metal complexes of this compound and its derivatives make them promising candidates for catalytic applications in organic synthesis. While this area is still developing for this specific ligand, the broader class of sulfonamide-containing metal complexes has shown catalytic potential. The ability of the metal center to exist in multiple oxidation states and to coordinate with substrates is key to their catalytic activity. The ligand framework can be tailored to influence the selectivity and efficiency of the catalytic process. Further research is needed to fully explore the catalytic capabilities of these complexes in various organic transformations. nih.gov

Ligand-Accelerated Catalysis

The concept of ligand-accelerated catalysis, where the ligand not only coordinates to the metal center but also actively participates in and accelerates the catalytic cycle, is a key area of research. While direct and extensive research on this compound as an accelerating ligand is not widely documented, the broader class of sulfonamide-containing ligands has shown significant promise in this domain. The electronic properties of the sulfonamide group can be modulated by the substituents on the aromatic ring, thereby influencing the catalytic activity of the corresponding metal complex.

For instance, the catalytic activity of a Co(II) complex with a sulfonamide derivative was demonstrated in the hydrolysis of a nerve agent simulant. This highlights the potential of sulfonamide complexes to act as catalysts in decomposition reactions. The coordination environment provided by the sulfonamide ligand is crucial in activating the metal center for nucleophilic attack. Although this example does not directly involve this compound, it provides a basis for the potential catalytic applications of its complexes.

The amino and hydroxyl groups on the this compound ligand can further enhance catalytic activity. The hydroxyl group can act as a proton shuttle or a secondary coordination site, while the amino group can be modified to tune the steric and electronic environment around the metal center. These features suggest that metal complexes of this compound could be effective in various catalytic transformations, including oxidation and reduction reactions. For example, catalytic hydrogenation is a process where palladium-based catalysts are often employed for the reduction of nitro groups to amines, a reaction relevant to the synthesis of this compound itself.

Design of Novel Catalytic Systems Based on Sulfonamide Complexes

The design of new catalytic systems hinges on the rational design of ligands that can stabilize the metal center in a catalytically active state. This compound and its derivatives, particularly Schiff bases, are versatile platforms for creating such catalytic systems. The reaction of the amino group with an aldehyde or ketone yields a Schiff base ligand with an additional imine donor site, expanding the coordination possibilities.

Research has shown that Schiff base complexes of sulfonamides with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) exhibit notable catalytic potential. These complexes have been explored for their catalytic activity in various organic transformations. The specific geometry and electronic structure of the resulting metal complex, dictated by the ligand and the metal ion, are key determinants of its catalytic efficacy.

The following table summarizes the synthesis and potential catalytic applications of various sulfonamide-based Schiff base metal complexes, providing a framework for the prospective design of catalysts based on this compound.

| Ligand System | Metal Ion(s) | Synthetic Approach | Potential Catalytic Application |

| Schiff base of 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde | Co(II), Ni(II) | Condensation reaction followed by complexation. researchgate.net | Oxidation, reduction reactions. researchgate.net |

| Schiff bases of various sulfonamides | Co(II), Cu(II), Ni(II), Zn(II) | Reaction of sulfonamide with salicylaldehyde (B1680747) and subsequent complexation. | Various organic transformations. |

| Schiff bases of 4-(2-aminophenyl)-morpholines | - | Condensation of 4-(2-aminophenyl)-morpholine with various aldehydes. nih.gov | Potential for various catalytic reactions. nih.gov |

While specific catalytic data for this compound complexes is limited in publicly available literature, the established catalytic activity of structurally similar sulfonamide complexes provides a strong rationale for their investigation. The presence of the ortho-hydroxyl group in this compound could facilitate the formation of stable chelate rings, enhancing the stability and activity of the resulting catalysts.

Integration of Metal Complexes into Advanced Materials Science

The unique coordination properties of this compound also lend themselves to the development of advanced materials. The ability to form stable complexes with various metal ions opens up possibilities for creating functional materials with tailored optical, electronic, and magnetic properties.

One area of interest is the use of these complexes as building blocks for coordination polymers and metal-organic frameworks (MOFs). The bifunctional nature of the ligand, with its multiple coordination sites, can lead to the formation of extended one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, thermal stability, and guest-host interactions, can be tuned by the choice of the metal ion and the specific synthesis conditions.

Furthermore, metal complexes of this compound can be incorporated into or onto other material platforms to create hybrid materials with enhanced functionalities. For example, they could be grafted onto the surface of nanoparticles to introduce specific catalytic or sensing capabilities. The amino group provides a convenient handle for covalent attachment to various substrates.

Another potential application lies in the field of functional polymers. The incorporation of metal complexes of this compound into polymer matrices could lead to materials with interesting properties, such as enhanced thermal stability, conductivity, or flame retardancy. The sulfonamide moiety is known to impart some of these properties to polymers. Research into amino-functional polyethers highlights the versatility of incorporating amine groups into polymer backbones for various applications, including bioconjugation and stimuli-responsive materials. rsc.org

While the exploration of this compound metal complexes in materials science is still in its early stages, the fundamental coordination chemistry of this ligand suggests a promising future for its use in the design of novel functional materials.

Emerging Research Themes and Future Directions for 4 Amino 2 Hydroxybenzenesulfonamide Research

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective synthetic routes to produce derivatives of 4-Amino-2-hydroxybenzenesulfonamide is a primary focus of current research. Traditional methods are being refined and new strategies are being developed to improve yields, reduce reaction times, and minimize waste, aligning with the principles of green chemistry. google.com

Key synthetic approaches include:

Schiff Base Condensation: A standard procedure involves the condensation of 3-amino-4-hydroxybenzenesulfonamide (B74053) with various aromatic aldehydes. nih.govmdpi.com These reactions are often performed by refluxing the reactants in a solvent like propan-2-ol for a short duration (e.g., 1 hour), yielding Schiff base derivatives in good to excellent yields, ranging from 57% to 95%. mdpi.com

Aminoketone Synthesis: Starting from the primary amine of the benzenesulfonamide (B165840) core, reactions with corresponding bromoacetophenones in a water and propan-2-ol mixture at reflux can produce a variety of aminoketone derivatives. nih.gov

Dimerization: Dimeric structures can be synthesized by reacting an aminoketone derivative with hydrazine (B178648) monohydrate. For instance, refluxing a mixture in methanol (B129727) for 2 hours can yield a dimer product with high efficiency (e.g., 92% yield). mdpi.comresearchgate.net

Multi-step Synthesis: More complex derivatives are achieved through sequential reactions. For example, aza-Michael addition followed by subsequent ketone reactions has been used to create novel tetrahydroquinoline structures. researchgate.net

The overarching goal is to simplify process routes and shorten synthesis steps, thereby avoiding the generation of hazardous waste associated with older methods that used reagents like phosphorus oxychloride. google.com

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

While not yet widely reported for in-situ monitoring of this compound reactions, advanced spectroscopic techniques are crucial for the structural confirmation and characterization of its synthesized derivatives. The data from these methods are fundamental to confirming reaction success and understanding the resulting molecular structures.

Standard characterization relies on a suite of spectroscopic tools:

Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are used to provide detailed information about the molecular structure. For example, the formation of Schiff bases is easily identified by the characteristic proton singlet of the N=CH group, which appears in the 8.62–8.74 ppm range in ¹H-NMR spectra. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups within the synthesized molecules. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the final products, ensuring the expected compound has been formed. nih.govresearchgate.netresearchgate.net

Future research directions point towards adapting these and other spectroscopic methods, such as process analytical technology (PAT), for real-time, in-situ monitoring. This would allow for precise control over reaction conditions, optimization of yield, and a deeper understanding of reaction kinetics and mechanisms as they occur.

High-Throughput Computational Screening for Derivative Discovery

High-throughput computational screening has emerged as a powerful tool for rapidly identifying promising derivatives of a lead compound before committing to laboratory synthesis. This in-silico approach allows researchers to screen vast libraries of virtual compounds for potential activity against a specific biological target.

The typical workflow involves:

Library Screening: A large chemical database, such as the ChemBridge library, is screened using diversity-based high-throughput virtual screening (D-HTVS). nih.gov This method employs docking algorithms like Autodock-vina to predict how each molecule might bind to a target protein. nih.gov

Binding Prediction: The screening ranks molecules based on their predicted binding energies and interaction poses with key residues in the target's active site. nih.gov

Molecular Dynamics Simulations: Top-ranked candidates undergo atomistic molecular dynamics simulations to assess the stability of the protein-ligand complex and calculate binding free energy, providing a more refined prediction of affinity. nih.gov

This computational funnel identifies a small number of high-potential candidates from a large initial pool. For example, a screening of the ChemBridge library successfully identified a novel dual inhibitor for EGFR/HER2 kinases, demonstrating the power of this approach to accelerate the discovery of molecules with desired biological activities. nih.gov Applying this methodology to a this compound scaffold could rapidly uncover derivatives with high potential for various therapeutic applications.

Structure-Property Relationships for Designed Chemical Reactivity and Interactions

Understanding the relationship between a molecule's structure and its functional properties (Structure-Property or Structure-Activity Relationships, SAR) is critical for the rational design of new compounds. For derivatives of this compound, research has shown that even minor structural modifications can significantly impact their biological activity, particularly their ability to inhibit enzymes like carbonic anhydrases (CAs). mdpi.com

The core structure of this compound provides a versatile scaffold for SAR studies due to its combination of hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions. nih.govresearchgate.net By systematically altering the substituents, researchers can fine-tune the molecule's binding affinity and selectivity for different enzyme isoforms.

| Structural Modification | Attached Fragment | Observed Effect on Carbonic Anhydrase (CA) Binding |

| Schiff Base | Phenyl substituent | Moderate affinity for CAII, CAIV, CAIX, and CAXIV isoenzymes. mdpi.com |

| Aminoketone | Phenyl substituent | Strongest affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes. mdpi.com |

| Ether Group | Varies | Generally better binding to CAIV, CAIX, and CAXIV. mdpi.com |

| Benzimidazole | Benzimidazole fragment | Strong interaction with the CAVB isoenzyme. mdpi.com |

| Imidazole-Thio vs. Oxo | 2-thioimidazole vs. 2-oxoimidazole | The oxo-containing compound bound ~50x more strongly to CAI and ~3x more strongly to CAII. mdpi.com |

This table presents data for derivatives of the closely related isomer, 3-amino-4-hydroxybenzenesulfonamide, which serves as a model for understanding potential structure-property relationships.

These findings demonstrate that specific chemical moieties can be strategically incorporated to target desired biological endpoints, guiding the design of more potent and selective agents.

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on creating complex, functional structures from simpler molecular building blocks held together by non-covalent forces. beilstein-journals.org The molecular structure of this compound makes it an excellent candidate for use as a building block in self-assembly processes.

The key driving forces for self-assembly include:

Hydrogen bonds

π–π stacking interactions

Hydrophobic forces

Electrostatic interactions beilstein-journals.orgfrontiersin.org

This compound possesses multiple functional groups capable of participating in these interactions: the amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors and acceptors, while the benzene (B151609) ring can engage in π–π stacking with other aromatic molecules. frontiersin.org This inherent potential allows it to co-assemble with other components, potentially forming ordered nanostructures like hydrogels. beilstein-journals.orgfrontiersin.org The ability to design self-assembling systems based on this scaffold opens possibilities for creating novel biomaterials with tailored properties.

Potential for Integration into Functional Organic Materials

The chemical versatility of this compound extends to its potential use in the development of advanced functional organic materials. Its established application is as a key intermediate in the synthesis of azo dyes, which are used extensively in the textile industry.

Emerging research suggests broader applications built on the principles of supramolecular chemistry. By designing derivatives that can self-assemble, it is possible to create functional biomaterials. For example, self-assembled hydrogels formed from amino acid derivatives have been investigated as carriers for drug delivery. frontiersin.org The ability of this compound-based systems to form such structures could lead to their use in:

Controlled-release drug delivery systems: Where a therapeutic agent is encapsulated within a self-assembled nanostructure. frontiersin.org

Advanced Coatings and Textiles: Leveraging its role in dye synthesis for materials with specific optical or chemical properties.

Sensors: Where the interaction of the material with an analyte could trigger a detectable change, such as a color shift.

The integration of this compound into such materials is an active area of research, promising to expand its utility far beyond its traditional chemical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-hydroxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonation and amidation steps. For example, sulfonic acid derivatives can be synthesized by reacting aniline derivatives with chlorosulfonic acid, followed by ammonia treatment to form sulfonamides. Optimization may include adjusting reaction temperature (e.g., heating at 150°C for 2 hours) and reagent stoichiometry (10–20 parts chlorosulfonic acid per part substrate) to improve yield . Factorial design experiments can systematically vary parameters like temperature, solvent, and catalyst loading to identify optimal conditions .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Characterization typically involves elemental analysis, nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR peaks for sulfonamide protons), infrared spectroscopy (IR) to identify functional groups (e.g., -SO₂ and -NH₂ stretches), and mass spectrometry for molecular weight verification. Purity assessment via HPLC is recommended, especially for pharmacological studies .

Q. What are the primary biological activities of sulfonamide derivatives like this compound?

- Methodological Answer : Sulfonamides exhibit antibacterial, antifungal, and anticancer properties. For example, N-substituted sulfonamide derivatives are synthesized and tested against bacterial strains (e.g., E. coli, S. aureus) using agar diffusion assays. Dose-response curves and MIC (minimum inhibitory concentration) values are critical for evaluating efficacy .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target proteins like dihydropteroate synthase (DHPS) in bacteria. Pharmacokinetic parameters (e.g., logP, bioavailability) are optimized via QSAR (quantitative structure-activity relationship) models using software like Schrödinger Suite. ADMET prediction tools (e.g., SwissADME) assess toxicity and metabolic stability .

Q. What experimental strategies resolve contradictions in activity data for sulfonamide derivatives across studies?

- Methodological Answer : Meta-analyses of published data can identify variables causing discrepancies, such as differences in bacterial strains or assay protocols. Replicating experiments under standardized conditions (e.g., CLSI guidelines) and using control compounds (e.g., sulfamethoxazole) ensures comparability. Statistical tools like ANOVA assess significance of observed variations .

Q. How do reaction mechanisms for sulfonamide synthesis vary under acidic vs. basic conditions?

- Methodological Answer : In acidic conditions, sulfonation proceeds via electrophilic substitution, while basic conditions favor nucleophilic amidation. Mechanistic studies using isotopic labeling (e.g., ¹⁸O in sulfonic acid intermediates) or in situ FTIR monitoring track intermediate formation. Density functional theory (DFT) calculations (e.g., Gaussian) model transition states and energy barriers .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Membrane filtration (e.g., nanofiltration) removes unreacted reagents, while preparative HPLC with C18 columns isolates the target compound. Crystallization optimization (e.g., solvent-antisolvent systems) enhances purity. Purity is validated via LC-MS and differential scanning calorimetry (DSC) .

Data Management and Experimental Design

Q. How can chemical software improve reproducibility in sulfonamide research?

- Methodological Answer : Electronic lab notebooks (ELNs) like LabArchives ensure data traceability. Process simulation tools (e.g., Aspen Plus) model reaction kinetics, while cheminformatics platforms (e.g., ChemAxon) manage structural databases. Machine learning algorithms predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines, including fume hood use for powder handling and PPE (gloves, goggles). Waste disposal must comply with EPA regulations (e.g., neutralization before disposal). Regular safety audits and 100% compliance with written safety exams are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.